4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Description
This compound features a benzamide core substituted with a 4-morpholinylsulfonyl group at the para position and a 1,3-thiazol-2-ylamino sulfonylphenyl group on the amide nitrogen. The molecular formula is C₂₀H₂₁N₅O₆S₃, with a calculated molecular weight of 523.08 g/mol (derived from structural analysis). Synthesis likely involves sulfonylation and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S3/c25-19(15-1-5-18(6-2-15)33(28,29)24-10-12-30-13-11-24)22-16-3-7-17(8-4-16)32(26,27)23-20-21-9-14-31-20/h1-9,14H,10-13H2,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDWHMYRTPEBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide , also known by its CAS number 620577-94-8 , belongs to a class of sulfonamide derivatives that exhibit significant biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Molecular Formula and Weight
- Molecular Formula : C18H17N3O4S3
- Molecular Weight : 435.54 g/mol
Structural Features
The compound contains:
- A morpholine ring, which is known for enhancing solubility and bioavailability.
- A thiazole ring that contributes to its biological activity.
- Sulfonamide functional groups, which are often associated with antimicrobial properties.
Antifungal Activity
Recent studies have demonstrated that thiazole derivatives exhibit antifungal properties. For instance, compounds structurally similar to the target compound were tested against various fungal strains, including Candida albicans. The findings indicated that modifications at the para position of the phenyl moiety significantly influenced antifungal activity, with certain substituents enhancing efficacy against fungal pathogens .
Case Study: Antifungal Efficacy
In a comparative study, derivatives of thiazole showed varying Minimum Inhibitory Concentrations (MIC) against C. albicans:
These results suggest that the presence of electronegative substituents in the phenyl moiety can enhance antifungal activity by improving lipophilicity and facilitating transmembrane diffusion.
The proposed mechanism for the antifungal activity involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. The compounds interact with the enzyme CYP51, similar to azole antifungals, thereby disrupting ergosterol biosynthesis .
Antimicrobial Activity
Beyond antifungal effects, sulfonamide derivatives have been widely studied for their antibacterial properties. The sulfonamide group is known to inhibit bacterial folic acid synthesis, making these compounds potential candidates for treating bacterial infections.
Research Findings
In vitro studies have shown that compounds with sulfonamide functionalities can effectively inhibit a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can significantly alter antibacterial potency .
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of any compound.
ADME Profile
- Absorption : The morpholine ring enhances solubility.
- Distribution : Lipophilicity is critical for effective tissue penetration.
- Metabolism : Potential metabolic pathways include oxidation and conjugation.
- Excretion : Primarily renal excretion expected due to molecular weight considerations.
Drug-Likeness
The synthesized compounds have shown favorable drug-likeness characteristics based on Lipinski's Rule of Five, indicating potential for further development as therapeutic agents .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- 2-Bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (): Bromine at the ortho position introduces steric hindrance and electron-withdrawing effects. Molecular weight: 485.32 g/mol (vs. 523.08 for the target compound). Bromine may reduce solubility compared to the morpholinyl group .
- 2-Ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (): Ethoxy group at the benzamide’s ortho position increases lipophilicity (logP ~3.5 predicted). Melting point: 224–225°C, higher than typical morpholine derivatives, suggesting stronger crystal lattice interactions .
- Molecular weight: 404.42 g/mol, significantly lower due to the absence of the morpholinylsulfonyl group .
Variations in Sulfonamide Groups
Thiazole Ring Modifications
- Lacks the morpholinylsulfonyl group, simplifying the structure but reducing polarity .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
